N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17727931
Molecular Formula: C14H23NO3S
Molecular Weight: 285.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO3S |
|---|---|
| Molecular Weight | 285.40 g/mol |
| IUPAC Name | N-ethyl-3-propan-2-yl-4-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3 |
| Standard InChI Key | YPBFRVBTEFCEIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide reflects its substitution pattern: a benzene ring with a sulfonamide group at position 1, an ethylamine substituent on the sulfonamide nitrogen, an isopropyl group at position 3, and a propoxy chain at position 4 . Its molecular formula distinguishes it from simpler analogs like N-ethyl-4-propoxybenzenesulfonamide () , highlighting the impact of additional alkyl groups on molecular complexity.
Structural Features and Stereoelectronic Properties
The compound’s structure, represented by the SMILES notation CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C , reveals key stereoelectronic characteristics:
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Propoxy Group: The three-carbon alkoxy chain at position 4 enhances lipophilicity, potentially improving membrane permeability.
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Isopropyl Substituent: The branched alkyl group at position 3 introduces steric bulk, which may influence binding interactions with biological targets.
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Sulfonamide Core: The -SO₂NH- group serves as a hydrogen bond donor/acceptor, a feature critical for enzyme inhibition in many sulfonamide drugs.
Comparative analysis with N-methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide () demonstrates that replacing the methyl group with an ethyl group on the sulfonamide nitrogen increases molecular weight by 14.02 g/mol and alters electronic properties due to the inductive effect of the larger alkyl chain.
Synthesis and Manufacturing
Table 1: Comparative Synthesis Conditions for Sulfonamide Analogs
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are pivotal for confirming structure and purity. For example:
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1H NMR: Expected signals include a triplet for the propoxy methylene ( 1.24 ppm), a multiplet for the isopropyl group ( 1.0–1.5 ppm), and a singlet for the sulfonamide NH ( 12.4 ppm) .
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LCMS: A molecular ion peak at m/z 285.40 [M + H]+ would confirm the compound’s molecular weight .
Physicochemical Properties
Solubility and Stability
Sulfonamides generally exhibit poor aqueous solubility due to their hydrophobic aromatic and alkyl groups. The propoxy and isopropyl substituents in this compound likely reduce solubility further, necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays. Stability studies on analogous compounds suggest resistance to hydrolysis under acidic conditions but susceptibility to oxidation at the sulfur center.
Spectral Data
While experimental spectra for this specific compound are unavailable, comparisons with N-ethyl-4-propoxybenzenesulfonamide provide insights:
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Infrared (IR) Spectroscopy: Strong absorptions at 1150–1350 cm⁻¹ (S=O asymmetric stretching) and 910–990 cm⁻¹ (S-N stretching).
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Ultraviolet-Visible (UV-Vis): Absorption maxima near 270 nm due to the benzene ring’s π→π* transitions.
Biological Activity and Mechanism
Anti-Inflammatory and Beyond
Beyond antimicrobial effects, sulfonamides modulate cyclooxygenase-2 (COX-2) and carbonic anhydrase. Molecular docking simulations could predict whether this compound’s substituents favor interactions with these targets, leveraging its propoxy group’s flexibility and the isopropyl group’s steric guidance.
Applications and Research Directions
Pharmaceutical Development
Though direct studies are lacking, the compound’s structural features align with sulfonamides investigated as:
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Antibacterial Agents: Targeting multidrug-resistant pathogens through DHPS inhibition.
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Anticancer Therapeutics: Potentiating DNA-damaging agents by disrupting folate metabolism.
Material Science Applications
Sulfonamides’ thermal stability and electronic properties make them candidates for organic semiconductors. The ethyl and propoxy groups in this compound could tune charge transport properties, meriting exploration in thin-film transistors.
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